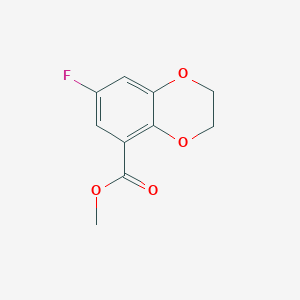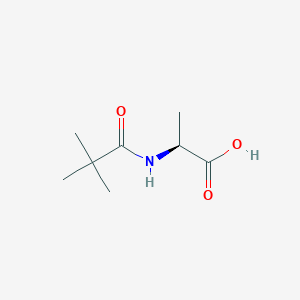
Ethyl 2-cyano-2-isopropyl-3-methylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-cyano-2-isopropyl-3-methylbutanoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound has a unique structure that includes a cyano group, making it interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-2-isopropyl-3-methylbutanoate typically involves the esterification of 2-cyano-3-methylbutanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-cyano-2-isopropyl-3-methylbutanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: The cyano group can be reduced to an amine using hydrogenation or other reducing agents.
Substitution: The ester group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate the substitution reaction.
Major Products
Hydrolysis: 2-cyano-3-methylbutanoic acid and ethanol.
Reduction: 2-amino-3-methylbutanoic acid derivatives.
Substitution: Various esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-cyano-2-isopropyl-3-methylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.
Wirkmechanismus
The mechanism of action of Ethyl 2-cyano-2-isopropyl-3-methylbutanoate largely depends on the specific chemical reactions it undergoes. For instance, in hydrolysis, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of the carboxylic acid and ethanol. In reduction reactions, the cyano group is converted to an amine through the addition of hydrogen atoms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester known for its fruity smell, used in flavorings and perfumes.
Ethyl 2-cyano-3-(furan-2-yl)-prop-2-enoate: A compound with a similar cyano group, used in various chemical syntheses.
Uniqueness
Ethyl 2-cyano-2-isopropyl-3-methylbutanoate is unique due to its combination of a cyano group and an ester functionality. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
62391-95-1 |
|---|---|
Molekularformel |
C11H19NO2 |
Molekulargewicht |
197.27 g/mol |
IUPAC-Name |
ethyl 2-cyano-3-methyl-2-propan-2-ylbutanoate |
InChI |
InChI=1S/C11H19NO2/c1-6-14-10(13)11(7-12,8(2)3)9(4)5/h8-9H,6H2,1-5H3 |
InChI-Schlüssel |
WHTXVXOOSUKFJP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C#N)(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


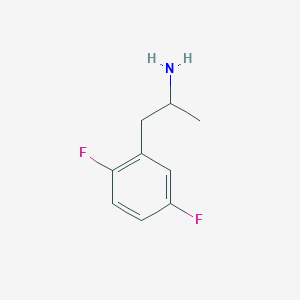
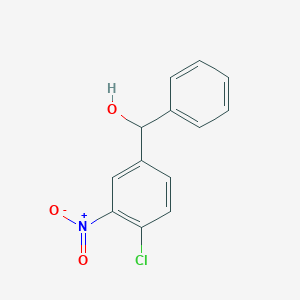
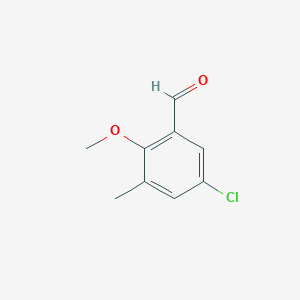



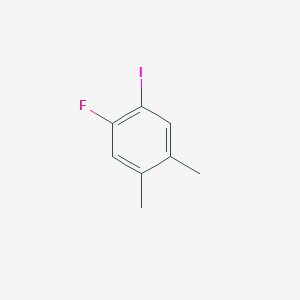
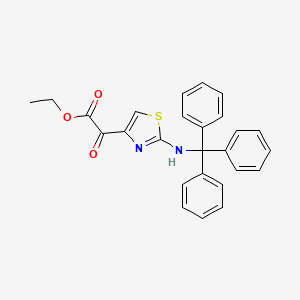
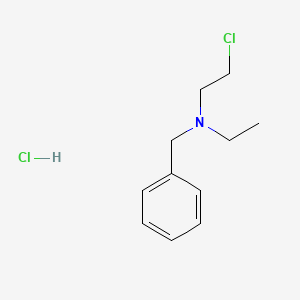
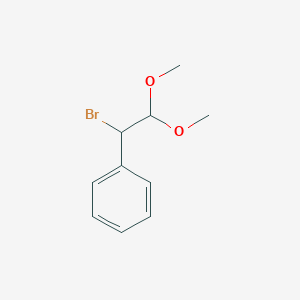
![Lithium 5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine-2-carboxylate](/img/structure/B8758694.png)
